Epitinib succinate

Description

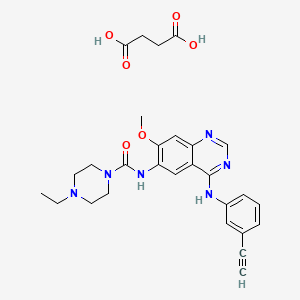

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

butanedioic acid;4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2.C4H6O4/c1-4-17-7-6-8-18(13-17)27-23-19-14-21(22(32-3)15-20(19)25-16-26-23)28-24(31)30-11-9-29(5-2)10-12-30;5-3(6)1-2-4(7)8/h1,6-8,13-16H,5,9-12H2,2-3H3,(H,28,31)(H,25,26,27);1-2H2,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISXHQFAOANCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4)C#C)OC.C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2252334-12-4 | |

| Record name | Epitinib succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252334124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPITINIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2138WW3F3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Epitinib Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitinib succinate (formerly HMPL-813) is an orally available, selective, and potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed for optimal penetration of the blood-brain barrier to target brain tumors and metastases.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies, quantitative data on its inhibitory activity, and a review of the signaling pathways it modulates, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC) and glioblastoma.[3] this compound is a targeted therapy developed to inhibit the kinase activity of EGFR, thereby blocking downstream signaling pathways and inhibiting tumor growth.[1] A crucial feature of Epitinib is its design for enhanced central nervous system (CNS) penetration, addressing the significant challenge of treating brain metastases in EGFR-mutant cancers.[2][4]

Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation and survival.[1] Preclinical studies have demonstrated that Epitinib exhibits potent inhibitory effects on various human tumor xenografts.[1]

Kinase Inhibitory Activity

While specific IC50 values for Epitinib against a wide panel of EGFR mutations from a dedicated preclinical publication are not publicly available at this time, its characterization as a potent and selective EGFR inhibitor is supported by extensive clinical and preclinical descriptions.[2][3] The drug has shown significant anti-tumor activity in preclinical models with EGFR mutations.[5]

Table 1: Summary of this compound's Inhibitory Characteristics (Qualitative)

| Target | Activity | Evidence |

| EGFR Tyrosine Kinase | Potent Inhibition | Preclinical xenograft models, Clinical trial NCT02590952[1][3] |

| EGFR Activating Mutations | Strong Inhibitory Effects | Description in clinical trial protocols[5] |

| Wild-Type EGFR | Selective Inhibition (Implied) | Characterized as a "selective" inhibitor[5] |

Impact on Downstream Signaling Pathways

Inhibition of EGFR autophosphorylation by this compound is expected to disrupt multiple downstream signaling pathways critical for cancer cell pathobiology. The primary pathways affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and metabolism.

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound are not yet fully available in the public domain. However, based on standard methodologies for evaluating EGFR-TKIs, the following protocols would be representative of the key experiments conducted.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and various mutant forms of the EGFR kinase domain.

-

Methodology:

-

Recombinant human EGFR kinase domains (wild-type and mutants) are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

This compound is added at a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using methods such as radioactive ATP (³²P-ATP or ³³P-ATP) incorporation, fluorescence polarization, or luminescence-based ATP detection (e.g., Kinase-Glo®).

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability/Proliferation Assay

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines with varying EGFR status.

-

Methodology (MTT Assay as an example):

-

Cancer cell lines (e.g., NSCLC lines with EGFR mutations like PC-9, HCC827, and H1975) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

-

Western Blot Analysis of Downstream Signaling

-

Objective: To confirm the inhibition of EGFR signaling by this compound by examining the phosphorylation status of key downstream effector proteins.

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations for a defined period.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the extent of signaling inhibition.

-

Clinical Efficacy and Safety

A Phase I clinical trial (NCT02590952) evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of Epitinib in patients with advanced solid tumors, with a focus on EGFR-mutant NSCLC with brain metastases.[5][6]

Table 2: Summary of Key Clinical Findings from NCT02590952

| Parameter | Finding |

| Recommended Phase II Dose (RP2D) | 160 mg once daily[6][7] |

| Common Treatment-Related Adverse Events | Skin rash, diarrhea, elevated AST/ALT, hyperbilirubinemia[7] |

| Objective Response Rate (ORR) (160 mg cohort) | 40.5% (in patients with EGFR-mutant NSCLC with brain metastasis)[6] |

| Median Duration of Response (160 mg cohort) | 9.10 months[6] |

| Median Progression-Free Survival (160 mg cohort) | 7.40 months[6] |

These findings demonstrate that this compound is well-tolerated and shows promising efficacy in a patient population with a high unmet medical need.[6]

Resistance Mechanisms

While specific studies on resistance to Epitinib are not yet widely published, it is anticipated that, like other EGFR-TKIs, acquired resistance may develop. Common mechanisms of resistance to EGFR-TKIs include:

-

Secondary mutations in the EGFR kinase domain: The T790M "gatekeeper" mutation is a common mechanism of resistance to first and second-generation EGFR-TKIs.

-

Activation of bypass signaling pathways: Upregulation of alternative receptor tyrosine kinases, such as MET or HER2, can provide alternative growth signals to the cancer cells.

-

Histologic transformation: In some cases, NSCLC can transform into small cell lung cancer, which is not dependent on EGFR signaling.

Further research is needed to elucidate the specific resistance profile of this compound.

Conclusion

This compound is a potent and selective EGFR tyrosine kinase inhibitor with a mechanism of action centered on the competitive inhibition of ATP binding to the EGFR kinase domain. This leads to the blockade of downstream signaling pathways crucial for tumor cell proliferation and survival. Its notable ability to penetrate the blood-brain barrier makes it a promising therapeutic agent for EGFR-mutant cancers with central nervous system involvement. The clinical data to date supports its continued development. Further research into its specific inhibitory profile against a broad range of EGFR mutations and the elucidation of potential resistance mechanisms will be critical for optimizing its clinical application.

References

- 1. ascopubs.org [ascopubs.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. hutch-med.com [hutch-med.com]

- 4. hutch-med.com [hutch-med.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Safety and Efficacy of Epitinib for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The safety profile of a selective EGFR TKI epitinib (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]

Epitinib Succinate: A Technical Guide to its EGFR Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitinib succinate (HMPL-813) is an orally active, potent, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been specifically engineered for enhanced central nervous system (CNS) penetration. Developed by HUTCHMED (formerly Hutchison MediPharma), Epitinib has been investigated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) with brain metastases, as well as other solid tumors harboring EGFR mutations. This technical guide provides an in-depth overview of the EGFR inhibitor activity of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key cellular pathways.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site within the tyrosine kinase domain of the EGFR protein. This inhibition blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By disrupting these pathways, Epitinib effectively mitigates the pro-survival and proliferative signals that are constitutively active in EGFR-mutant cancer cells, ultimately leading to cell cycle arrest and apoptosis. Preclinical studies have suggested that Epitinib demonstrates strong inhibitory effects on tumors with overexpressed EGFR or sensitive EGFR mutations.[1]

Quantitative Analysis of Inhibitor Potency

While specific IC50 values for this compound against a comprehensive panel of EGFR mutations are not widely published in peer-reviewed literature, clinical trial data provides insights into its efficacy. The following table summarizes the reported clinical activity of Epitinib in patients with EGFR-mutant NSCLC with brain metastases.

| Clinical Endpoint | 120 mg Once Daily | 160 mg Once Daily |

| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |

| Median Duration of Response (DoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |

| Median Progression-Free Survival (PFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (5.50-10.00) |

| Data from a Phase Ib study in patients with EGFR-mutant advanced NSCLC with brain metastasis.[2] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the EGFR inhibitor activity of compounds like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human EGFR protein (wild-type and mutant forms)

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing kinase buffer, EGFR enzyme, and peptide substrate.

-

Add serial dilutions of this compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.

Materials:

-

EGFR-dependent cancer cell lines (e.g., PC-9, HCC827)

-

Cell culture medium and supplements

-

This compound (or other test inhibitors)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

White, opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the EGFR-dependent cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound.

-

Incubate the plate for 72 hours under standard cell culture conditions.

-

-

Assay Reagent Addition:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well.

-

-

Signal Stabilization and Measurement:

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

-

Visualizing the Molecular Landscape

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling network is a complex cascade of molecular interactions that drive critical cellular processes such as proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both pathways culminate in the activation of transcription factors that promote cell growth and survival.

References

- 1. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Efficacy of Epitinib for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Epitinib Succinate: A Technical Deep Dive into its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitinib succinate, also known as HMPL-813, is a potent and selective, orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5][6][7][8] It is specifically designed for enhanced brain penetration, making it a promising candidate for the treatment of cancers that have metastasized to the brain.[3][4][5][7] This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended to support research and development efforts in the field of oncology.

Chemical Structure and Properties

This compound is the succinate salt of the active pharmaceutical ingredient, Epitinib. The presence of the succinate salt form can improve the physicochemical properties of the drug substance, such as its solubility and stability.

Chemical Structure:

The chemical structure of Epitinib free base is characterized by a quinazoline core, a recognized scaffold for EGFR inhibitors. This core is substituted with a 4-(4-(ethylcarbamoyl)piperazin-1-yl)-2-methoxyphenyl group at the 7-position and a 4-(3-ethynylphenyl)amino group at the 4-position.

Caption: Chemical structure of Epitinib and Succinic Acid.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. While some specific experimental values are not publicly available, data from commercial suppliers and predictions based on its chemical structure provide valuable insights.

| Property | Value | Source/Method |

| Molecular Formula | C28H32N6O6 | [2][3][4][5] |

| Molecular Weight | 548.59 g/mol | [2][3][4][8] |

| CAS Number | 2252334-12-4 | [2][3][4][5] |

| Appearance | Solid | [3] |

| Color | Yellow | [3] |

| Purity | 99.01% | [1] |

| Solubility | DMSO: 1 mg/mL (1.82 mM) | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (1.82 mM) | [3] | |

| Melting Point | Data not available | |

| pKa | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not extensively published in the public domain. However, based on the chemical structure and general knowledge of quinazoline-based kinase inhibitors, the following sections outline plausible methodologies.

Synthesis:

The synthesis of Epitinib likely involves a multi-step process culminating in the formation of the quinazoline core and subsequent functionalization. A plausible synthetic workflow is depicted below.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. This compound | EGFR | TargetMol [targetmol.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound|CAS 2252334-12-4|DC Chemicals [dcchemicals.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254) [hmdb.ca]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. GSRS [gsrs.ncats.nih.gov]

In-Depth Technical Guide: The Effect of Epitinib Succinate on EGFR-Mutant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitinib succinate (HMPL-813) is an orally available, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for optimal brain penetration.[1][2][3] This characteristic makes it a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly in patients with brain metastases, a common and challenging complication of the disease.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data on the effects of this compound on EGFR-mutant cell lines, detailing its mechanism of action, efficacy, and the methodologies used in its evaluation.

Mechanism of Action

Epitinib functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of the EGFR.[1] This inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.[1][2] By blocking these signaling cascades, Epitinib induces cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[1] Preclinical studies have demonstrated that Epitinib effectively inhibits EGFR phosphorylation and downstream signaling pathways.[1]

Data Presentation: Preclinical Efficacy

While specific IC50 values for Epitinib against a broad panel of EGFR-mutant cell lines are not extensively published in publicly available literature, preclinical data from Hutchison MediPharma indicates strong inhibitory effects on tumors with overexpressed EGFR or sensitive EGFR mutations.[2][5] The primary focus of its development has been on its potent activity in models of brain metastases.[2][3]

Table 1: Summary of Preclinical Activity of Epitinib (HMPL-813)

| Model System | Key Findings | Reference |

| Orthotopic Brain Tumor Models | Demonstrated good efficacy. | [2] |

| Preclinical Species | Showed favorable drug exposures in the brain. | [6] |

| Tumors with Overexpressed EGFR | Exhibited strong inhibitory effects. | [5] |

| Tumors with Sensitive EGFR Mutations | Exhibited strong inhibitory effects. | [5] |

Data Presentation: Clinical Efficacy in EGFR-Mutant NSCLC with Brain Metastases (Phase Ib Study - NCT02590952)

A multicenter, open-label, dose-expansion phase Ib study was conducted to evaluate the safety and efficacy of Epitinib in patients with EGFR-mutant advanced NSCLC who had brain metastases.[4]

Table 2: Efficacy of Epitinib in EGFR-Mutant NSCLC with Brain Metastases

| Efficacy Endpoint | Epitinib 120 mg QD (n=30) | Epitinib 160 mg QD (n=42) |

| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) |

| Median Duration of Response (DoR) | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) |

| Median Progression-Free Survival (PFS) | 7.40 months (95% CI 5.40-9.20) | 7.40 months (5.50-10.00) |

Data from a phase Ib clinical trial (NCT02590952) in patients with EGFR-mutant NSCLC with brain metastasis.[4]

Experimental Protocols

Detailed experimental protocols specific to the preclinical evaluation of Epitinib are not publicly available. However, standard methodologies for assessing the efficacy of EGFR-TKIs are well-established. Below are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate EGFR-mutant NSCLC cells (e.g., PC-9, HCC827) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Western Blot Analysis of EGFR Signaling Pathway

This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the drug.

-

Cell Lysis: Plate EGFR-mutant cells and treat with this compound at various concentrations for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the band intensities to determine the effect of Epitinib on the phosphorylation status of EGFR and its downstream effectors.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of EGFR-mutant NSCLC cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Randomize the mice into treatment and control groups. Administer this compound orally at predetermined doses and schedules. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume (length x width²) and body weight regularly (e.g., twice a week).

-

Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume reaches a certain size, or signs of toxicity appear).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of Epitinib.

Visualizations

Signaling Pathways

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating Epitinib's efficacy.

Conclusion

This compound is a potent, brain-penetrant EGFR-TKI that has demonstrated promising clinical activity in patients with EGFR-mutant NSCLC with brain metastases. Its mechanism of action involves the direct inhibition of EGFR tyrosine kinase activity, leading to the suppression of downstream signaling pathways crucial for tumor growth and survival. While detailed preclinical data on its activity against a wide range of EGFR mutations is not yet broadly available, the existing clinical results support its continued development as a valuable therapeutic option for this patient population. Further research is warranted to fully elucidate its efficacy profile across different EGFR mutation subtypes and to explore potential resistance mechanisms.

References

- 1. droracle.ai [droracle.ai]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. HUTCHMED - Chi-Med Initiates a Phase Ib/II Proof-of-Concept Trial of Epitinib in Glioblastoma in China [hutch-med.com]

- 4. Safety and Efficacy of Epitinib for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. The safety profile of a selective EGFR TKI epitinib (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]

Epitinib Succinate: A Technical Deep Dive into its Binding Affinity with EGFR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitinib succinate (also known as HMPL-813) is an orally active, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for optimal brain penetration.[1][2][3] This characteristic makes it a promising therapeutic candidate for cancers that involve the central nervous system. This technical guide provides an in-depth analysis of this compound's binding affinity to EGFR, detailing its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions by targeting the intracellular tyrosine kinase domain of the EGFR.[1] As a tyrosine kinase inhibitor, it operates in an ATP-competitive manner. By binding to the ATP pocket on the EGFR's kinase domain, this compound effectively blocks the process of autophosphorylation. This inhibition of phosphorylation is critical, as it prevents the activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] The succinate salt form of epitinib, upon administration, leads to the inhibition of EGFR-mediated signaling, which can result in the induction of cell death and the suppression of tumor growth in cells where EGFR is overexpressed.[4]

Binding Affinity of this compound to EGFR

| Compound | Target | Binding Affinity (IC50/Kd) | Reference |

| This compound | EGFR | Data not publicly available. Described as a potent inhibitor. | [5] |

| Reference EGFR TKI 1 | EGFR | Example: Low nM range | |

| Reference EGFR TKI 2 | EGFR | Example: Low nM range |

This table will be updated as specific quantitative data for this compound becomes publicly available.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of a compound like this compound against EGFR typically involves biochemical kinase assays. Below is a detailed, representative protocol for such an assay.

In Vitro EGFR Kinase Inhibition Assay (Representative Protocol)

This protocol is a generalized procedure based on common methodologies for assessing EGFR TKI activity.[8][9][10]

1. Objective: To determine the in vitro inhibitory activity of this compound on the kinase activity of recombinant human EGFR.

2. Materials:

-

Recombinant human EGFR enzyme

-

ATP (Adenosine Triphosphate)

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of luminescence or fluorescence detection

3. Method:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for testing.

-

Reaction Setup:

-

Add the kinase assay buffer to the wells of the microplate.

-

Add the this compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant EGFR enzyme to all wells except the negative control.

-

Incubate the plate to allow the compound to bind to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Prepare a solution of ATP and the peptide substrate in the kinase assay buffer.

-

Add the ATP/substrate solution to all wells to start the kinase reaction.

-

Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a stop reagent (e.g., EDTA) or proceed directly to the detection step.

-

Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Incubate the plate to allow the detection reaction to proceed.

-

-

Data Analysis:

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the positive control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing Key Processes

To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow and the affected signaling pathway.

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Caption: The EGFR signaling pathway and the point of inhibition by this compound.

Conclusion

This compound is a potent and selective EGFR tyrosine kinase inhibitor with the significant advantage of being able to penetrate the blood-brain barrier. While specific public data on its binding affinity in terms of IC50 or Kd values is currently limited, its mechanism as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain is well-understood. The provided experimental protocol outlines the standard method for determining such values, and the diagrams illustrate the key processes involved in its mechanism of action and evaluation. As a promising agent in the treatment of EGFR-mutated cancers, particularly those with brain metastases, further clinical data will be invaluable to the scientific community.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. Facebook [cancer.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. The safety profile of a selective EGFR TKI epitinib (HMPL-813) in patients with advanced solid tumors and preliminary clinical efficacy in EGFRm+ NSCLC patients with brain metastasis. - ASCO [asco.org]

- 7. This compound|CAS 2252334-12-4|DC Chemicals [dcchemicals.com]

- 8. rsc.org [rsc.org]

- 9. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com.cn [promega.com.cn]

Epitinib Succinate: A Technical Guide to Cellular Uptake and Distribution

Disclaimer: This document provides a technical overview based on publicly available information regarding Epitinib succinate and the broader class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Detailed experimental data on the specific cellular uptake and distribution of this compound is not extensively available in the public domain. Therefore, this guide synthesizes known information about Epitinib with established principles of drug transport and pharmacology for this class of molecules.

Introduction to this compound

This compound (HMPL-813) is an orally active, potent, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][3] A key feature of its design is the optimization for brain penetration, addressing a critical challenge in the treatment of brain metastases in cancers such as non-small cell lung cancer (NSCLC).[4][5] Preclinical and clinical studies have highlighted its efficacy in patients with EGFR-mutant NSCLC who have developed brain metastases.

Cellular Uptake and Efflux of Tyrosine Kinase Inhibitors

The cellular entry and retention of small molecule TKIs like Epitinib are governed by a balance of passive diffusion and active transport mechanisms. While specific transporters for Epitinib have not been detailed publicly, the general mechanisms for this class of drugs involve:

-

Passive Diffusion: The lipophilicity and molecular size of a TKI can allow it to passively diffuse across the cell membrane.

-

Active Influx: Carrier-mediated uptake by solute carrier (SLC) transporters can facilitate the entry of some TKIs into the cell.

-

Active Efflux: A significant factor limiting the intracellular concentration and efficacy of many TKIs is their removal from the cell by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[6][7][8] These transporters are highly expressed at the blood-brain barrier and in some tumor cells, posing a major hurdle for drug delivery to the brain.[6][7][9]

Epitinib's design for "optimal brain penetration" suggests that it may be a poor substrate for key efflux transporters like P-gp and BCRP, or that it has other physicochemical properties that facilitate its transit across the blood-brain barrier.[10]

Distribution of this compound

Systemic Distribution

As an orally administered drug, this compound undergoes absorption in the gastrointestinal tract, followed by systemic distribution. The succinate salt form is intended to improve the molecule's pharmaceutical properties.

Brain Distribution

The primary focus of Epitinib's development has been its ability to cross the blood-brain barrier. Preclinical studies have demonstrated "excellent brain penetration," indicating that Epitinib can achieve therapeutic concentrations in brain tissue. This is a critical advantage for treating primary brain tumors like glioblastoma and secondary brain metastases from other cancers.

The following table summarizes the known properties and clinical context of this compound based on available information.

| Property | Description | References |

| Drug Name | This compound (HMPL-813) | [1][5] |

| Drug Class | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) | [2][3] |

| Mechanism of Action | Selectively inhibits the tyrosine kinase activity of EGFR, blocking downstream signaling pathways involved in cell proliferation and survival. | [4][11] |

| Key Feature | Designed for optimal brain penetration to cross the blood-brain barrier. | [1][2] |

| Therapeutic Targets | EGFR-mutant non-small cell lung cancer (NSCLC) with brain metastases; Glioblastoma. | [5] |

| Administration | Oral | [1][3] |

Experimental Protocols (Representative)

While specific protocols for this compound are not publicly available, the following represents a general methodology for studying the cellular uptake of a tyrosine kinase inhibitor in vitro.

In Vitro Cellular Uptake Assay

Objective: To quantify the intracellular accumulation of a test compound (e.g., a TKI) in a cancer cell line over time.

Materials:

-

Cancer cell line of interest (e.g., an EGFR-mutant NSCLC cell line).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Test compound (TKI).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Cell lysis buffer (e.g., RIPA buffer).

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Protocol:

-

Cell Seeding: Plate cells in a multi-well format (e.g., 12-well or 24-well plates) and culture until they reach a confluent monolayer.[12][13]

-

Pre-incubation: Aspirate the culture medium and wash the cells with pre-warmed transport buffer. Add fresh transport buffer and pre-incubate the cells at 37°C for a defined period (e.g., 30 minutes) to allow them to equilibrate.[12]

-

Drug Incubation: Remove the pre-incubation buffer and add the transport buffer containing the test compound at various concentrations. Incubate for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.[14][15]

-

Washing: To terminate the uptake, rapidly aspirate the drug-containing buffer and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.[12][13]

-

Cell Lysis: Add cell lysis buffer to each well and incubate to solubilize the cells and release the intracellular contents.[13]

-

Quantification: Collect the cell lysates and analyze the concentration of the test compound using a validated analytical method such as LC-MS/MS.

-

Data Normalization: In parallel wells, determine the total protein concentration or cell number to normalize the drug concentration, expressing the results as the amount of drug per milligram of protein or per million cells.[12]

Visualization of Pathways and Processes

EGFR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signals that promote cell proliferation, survival, and migration. Epitinib blocks this process by inhibiting the kinase activity of the receptor.[16][17][18]

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Drug Distribution Across the Blood-Brain Barrier

A major challenge for many TKIs is the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system. Efflux transporters like P-gp and BCRP actively pump drugs out of the brain endothelial cells, limiting their accumulation in the brain. Epitinib is designed to overcome this barrier.

Caption: Overcoming the blood-brain barrier efflux by Epitinib compared to other TKIs.

References

- 1. This compound | EGFR | TargetMol [targetmol.com]

- 2. This compound|CAS 2252334-12-4|DC Chemicals [dcchemicals.com]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. musechem.com [musechem.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Brain Metastasis Treatment: The Place of Tyrosine Kinase Inhibitors and How to Facilitate Their Diffusion across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood-brain barrier efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. youtube.com [youtube.com]

- 12. METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. karger.com [karger.com]

- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

Epitinib Succinate: A Technical Guide to Its Impact on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitinib succinate (HMPL-813) is a potent and selective second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). By binding to the ATP-binding site of the EGFR intracellular domain, Epitinib effectively blocks the activation of downstream signaling cascades crucial for tumor cell proliferation, survival, and migration. This technical guide provides an in-depth analysis of the impact of this compound on key downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/AKT pathways. This document summarizes available data, presents detailed experimental protocols for pathway analysis, and utilizes visualizations to illustrate the mechanism of action.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.[2] this compound is an orally active, selective EGFR-TKI designed for optimal brain penetration, making it a promising therapeutic agent for tumors with central nervous system involvement.[3] Its mechanism of action involves the inhibition of EGFR autophosphorylation, thereby preventing the recruitment and activation of downstream effector proteins.[3]

Mechanism of Action: Inhibition of EGFR and Downstream Signaling

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that initiate a cascade of downstream signaling events. The two major signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway.[4]

This compound, by competitively inhibiting ATP binding to the EGFR kinase domain, prevents this initial autophosphorylation step. This blockade leads to the suppression of both the RAS-RAF-MEK-ERK and PI3K/AKT pathways, ultimately resulting in reduced tumor cell proliferation and enhanced apoptosis.[3]

Impact on the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation. Inhibition of EGFR by Epitinib is expected to decrease the phosphorylation of key components of this pathway, including MEK and ERK. While specific quantitative data for Epitinib is not publicly available, studies on analogous EGFR TKIs demonstrate a significant reduction in p-ERK levels upon treatment.

Impact on the PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival, growth, and metabolism. Activation of this pathway downstream of EGFR promotes cell survival by inhibiting apoptosis. Epitinib's inhibition of EGFR is anticipated to lead to a dose-dependent decrease in the phosphorylation of AKT. Preclinical studies on similar EGFR inhibitors have confirmed the downregulation of p-AKT as a primary consequence of EGFR blockade.[3]

Potential Impact on the JAK/STAT Pathway

The JAK/STAT pathway is another signaling cascade that can be activated by EGFR, playing a role in cell survival and proliferation.[4] While the direct impact of Epitinib on the JAK/STAT pathway is less characterized in publicly available literature, its inhibition of EGFR suggests a potential modulatory effect on STAT3 phosphorylation. Further investigation is required to fully elucidate this connection.

Quantitative Data Summary

While specific preclinical studies detailing the quantitative impact of this compound on downstream signaling proteins are not widely published, the following table summarizes the expected outcomes based on its mechanism of action as a potent EGFR inhibitor and data from analogous compounds.

| Downstream Target | Expected Effect of this compound | Analytical Method | Cell Lines for Testing |

| Phospho-EGFR (p-EGFR) | Dose-dependent decrease | Western Blot, ELISA | A431, HCC827, NCI-H1975 |

| Phospho-ERK1/2 (p-ERK1/2) | Dose-dependent decrease | Western Blot, Flow Cytometry | A431, HCC827, NCI-H1975 |

| Phospho-AKT (p-AKT) | Dose-dependent decrease | Western Blot, ELISA | A431, HCC827, NCI-H1975 |

| Phospho-STAT3 (p-STAT3) | Potential dose-dependent decrease | Western Blot | A431, FaDu |

Detailed Experimental Protocols

Western Blot Analysis of Downstream Signaling Pathway Inhibition

This protocol outlines the methodology to assess the phosphorylation status of key proteins in the EGFR signaling cascade following treatment with this compound.

4.1.1. Cell Culture and Treatment:

-

Seed cancer cell lines with known EGFR expression (e.g., A431, HCC827) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2, 6, 24 hours).

-

Include a vehicle control (DMSO) and a positive control (EGF stimulation) for comparison.

4.1.2. Protein Lysate Preparation:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA (Bicinchoninic acid) protein assay.

4.1.3. SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) per lane onto a 4-20% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by molecular weight.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4.1.4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-ERK1/2, total ERK1/2, p-AKT, total AKT, p-STAT3, and total STAT3 overnight at 4°C. (Antibody dilutions should be optimized according to the manufacturer's instructions).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4.1.5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagrams

Caption: EGFR signaling and the inhibitory action of Epitinib.

Experimental Workflow

Caption: Workflow for Western Blot analysis.

Conclusion

This compound is a targeted therapeutic agent that exerts its anti-tumor effects by potently and selectively inhibiting EGFR. This inhibition disrupts key downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K/AKT cascades, which are fundamental for cancer cell proliferation and survival. The methodologies and conceptual frameworks presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the molecular impact of Epitinib and other EGFR inhibitors. Further preclinical studies providing specific quantitative data on the downstream effects of Epitinib will be invaluable in fully elucidating its mechanism of action and optimizing its clinical application.

References

Epitinib Succinate: A Technical Guide for Basic Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epitinib succinate is an orally active and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for its notable ability to penetrate the blood-brain barrier.[1][2][3] As a member of the EGFR-TKI class, its primary application in basic and clinical research is the investigation and treatment of cancers driven by EGFR mutations, particularly non-small cell lung cancer (NSCLC) with brain metastases.[4][5] This document provides a technical overview of its mechanism of action, relevant quantitative data from clinical studies, representative experimental protocols for its evaluation, and its application in studying drug resistance.

Mechanism of Action

Epitinib functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[6] Upon administration, it prevents EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[7] By inhibiting the autophosphorylation of the receptor, Epitinib effectively blocks downstream cascades, which can lead to the induction of cell death in tumor cells that overexpress or have activating mutations in EGFR.[7]

The molecule is formulated as a succinate salt.[7] While succinate itself is a key metabolite in the tricarboxylic acid (TCA) cycle and can act as a signaling molecule by stabilizing hypoxia-inducible factor-1α (HIF-1α),[8][9][10] the primary anti-neoplastic activity of this compound is attributed to its direct inhibition of the EGFR kinase domain.

Quantitative Data

| Parameter | Epitinib 120 mg (n=30) | Epitinib 160 mg (n=42) | Citation |

| Objective Response Rate (ORR) | 53.6% (95% CI 33.9%-72.5%) | 40.5% (95% CI 25.6%-56.7%) | [4] |

| Median Duration of Response | 7.40 months (95% CI 3.70-7.40) | 9.10 months (95% CI 6.50-12.00) | [4] |

| Median Progression-Free Survival | 7.40 months (95% CI 5.40-9.20) | 7.40 months (5.50-10.00) | [4] |

| Grade ≥3 TRAEs | 43.3% | 50.0% | [4] |

| Treatment-related adverse events |

Experimental Protocols

Detailed protocols for this compound are proprietary. However, standard methodologies for evaluating EGFR-TKIs can be adapted.

This protocol outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of Epitinib in EGFR-mutant cancer cell lines.

1. Cell Culture:

-

Culture EGFR-mutant NSCLC cell lines (e.g., PC-9 with exon 19 deletion, or H1975 with L858R/T790M mutations) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2]

-

Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

3. Seeding and Treatment:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

4. Viability Assessment (72 hours):

-

Add a viability reagent such as CellTiter-Glo® (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

5. Data Analysis:

-

Normalize the results to the vehicle control.

-

Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

This protocol describes a common approach to evaluate the anti-tumor efficacy of Epitinib in a living model.

1. Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

2. Tumor Cell Implantation:

-

Subcutaneously inject 1-5 million EGFR-mutant NSCLC cells (resuspended in a solution like Matrigel) into the flank of each mouse.

3. Tumor Growth and Grouping:

-

Monitor tumor growth using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration:

-

Prepare this compound in a suitable vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2]

-

Administer the drug orally once daily to the treatment group. The control group receives the vehicle only.

5. Efficacy Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

6. Study Endpoint:

-

Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Excise tumors for further analysis (e.g., histology, Western blot, or pharmacokinetic studies).

Applications in Drug Resistance Research

Key Resistance Mechanisms to EGFR-TKIs:

-

Secondary EGFR Mutations: The most common mechanism is the T790M "gatekeeper" mutation in exon 20, which increases the receptor's affinity for ATP, reducing the inhibitor's binding effectiveness.[11][12]

-

Bypass Signaling Pathway Activation: Amplification of other receptor tyrosine kinases, such as MET, can activate downstream pathways like PI3K/AKT via ERBB3, bypassing the need for EGFR signaling.[13][14]

-

Histological Transformation: In some cases, the tumor can transform into a different histology, such as small-cell lung cancer, which is not dependent on EGFR signaling.[12]

Conclusion

This compound is a valuable tool for basic and translational cancer research. Its primary application lies in studying EGFR-driven cancers, particularly those with central nervous system involvement, owing to its brain-penetrating properties.[1][5] Researchers can utilize Epitinib to investigate the intricacies of EGFR signaling, explore novel therapeutic combinations, and elucidate the complex mechanisms of drug resistance. The protocols and pathways described herein provide a foundational guide for incorporating this compound into a variety of research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | EGFR | TargetMol [targetmol.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. Safety and Efficacy of Epitinib for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hutchison's Epitinib passes BBB in lung cancer patients who have brain tumors + | Bioworld | BioWorld [bioworld.com]

- 6. This compound|CAS 2252334-12-4|DC Chemicals [dcchemicals.com]

- 7. Facebook [cancer.gov]

- 8. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic insights into acquired drug resistance in epidermal growth factor receptor mutation‐targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance and Strategies to Overcome Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Epitinib Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitinib succinate is a potent and selective, orally active inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, designed for optimal brain penetration.[1][2][3] These application notes provide detailed protocols for the solubilization and use of this compound in common in vitro assays, including cell viability, western blotting, and kinase activity assays. Additionally, information on its mechanism of action and the EGFR signaling pathway is presented.

Solubility

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 1 | 1.82 | Sonication is recommended to aid dissolution.[4] |

| Water | < 0.1 | Insoluble | [1][5] |

| In Vivo Formulation 1 | 1 | 1.82 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4] |

| In Vivo Formulation 2 | ≥ 1.25 | ≥ 2.28 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |

| In Vivo Formulation 3 | ≥ 1.25 | ≥ 2.28 | 10% DMSO, 90% Corn Oil.[1] |

Note: For in vivo formulations, it is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component. Heating and/or sonication can be used to aid dissolution.[1][4]

Mechanism of Action & Signaling Pathway

This compound targets the EGFR, a transmembrane glycoprotein that is a member of the ERBB receptor tyrosine kinase superfamily.[6] Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7] This initiates a cascade of downstream signaling pathways, principally the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway, which are crucial for cell proliferation, survival, and differentiation.[2][8] this compound acts as a tyrosine kinase inhibitor (TKI), competing with ATP for binding to the catalytic domain of the kinase, thereby inhibiting EGFR autophosphorylation and blocking downstream signaling.[8]

Experimental Protocols

The following are general protocols that can be adapted for the use of this compound in various cell-based and biochemical assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.

Preparation of Stock Solutions

-

DMSO Stock (10 mM): To prepare a 10 mM stock solution, dissolve 5.49 mg of this compound (Molecular Weight: 548.59 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A 10 mM stock solution in DMSO can be stored for up to 6 months at -80°C.[2]

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, H1975)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blotting

This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling with Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vitro Kinase Assay

This protocol is for determining the IC₅₀ of this compound against EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

This compound stock solution (10 mM in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit or similar

-

White 96-well or 384-well plates

-

Luminometer

Procedure:

-

Assay Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Reaction Mixture: In a white plate, add the recombinant EGFR kinase, the substrate, and the diluted this compound.

-

Initiate Reaction: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Add the Kinase-Glo® reagent to stop the reaction and measure the luminescence, which is inversely proportional to the amount of ATP remaining and thus directly proportional to kinase activity.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and plot a dose-response curve to determine the IC₅₀ value.

In Vivo Studies

This compound is an orally active compound.[4] For in vivo studies in animal models, it can be formulated as described in Table 1. The recommended phase 2 dose in a clinical study for EGFR-mutant non-small-cell lung cancer with brain metastasis was 160 mg once daily.[9]

Storage and Stability

-

Solid Form: Store at -20°C for up to 3 years.[4]

-

DMSO Stock Solution: Store at -80°C for up to 1 year.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always refer to the manufacturer's instructions for reagents and equipment. This product is for research use only and is not intended for use in humans.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. genscript.com [genscript.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for the Preparation of Epitinib Succinate Stock Solution

Application Note

Epitinib succinate is a potent, orally active, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with the ability to penetrate the blood-brain barrier.[1][2] It is utilized in cancer research, particularly for studies involving EGFR-mutant non-small cell lung cancer (NSCLC) with brain metastases.[3] This document provides a detailed protocol for the preparation of a stock solution of this compound for in vitro and in vivo research applications. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 548.59 g/mol | [4][5] |

| Molecular Formula | C₂₈H₃₂N₆O₆ | [4][5] |

| CAS Number | 2252334-12-4 | [4][5] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | |

| Storage (Solid) | -20°C for up to 3 years | |

| Storage (Stock Solution) | -80°C for up to 1 year |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes (sterile, 1.5 mL)

-

Analytical balance

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Pre-weighing Preparation: Before handling the compound, ensure that all necessary PPE is worn. Bring the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weighing the Compound: Carefully weigh out 5.49 mg of this compound powder using an analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Calculation: To prepare a 10 mM solution in 1 mL (0.001 L):

-

Moles = Concentration (mol/L) x Volume (L) = 0.01 mol/L x 0.001 L = 0.00001 mol

-

Mass (g) = Moles (mol) x Molecular Weight ( g/mol ) = 0.00001 mol x 548.59 g/mol = 0.00549 g = 5.49 mg

-

-

-

Solubilization: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

-

Mixing: Tightly cap the tube and vortex thoroughly for at least 2 minutes to ensure the compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Aliquoting and Storage: Once the solution is clear and homogenous, aliquot it into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. For short-term storage, the solution can be kept at 4°C for up to two weeks.[5]

Visualizations

EGFR Signaling Pathway

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] Epitinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[7]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the sequential steps for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety and Efficacy of Epitinib for EGFR-Mutant Non-Small Cell Lung Cancer With Brain Metastases: Open-Label Multicentre Dose-Expansion Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Culture Assays Using Epitinib Succinate